Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate is an organic compound belonging to the class of acrylates, characterized by its unique structure that includes a bromo and a fluorine substituent on the aromatic ring. Its molecular formula is , and it has a molecular weight of approximately 259.07 g/mol. This compound is typically encountered as a colorless to pale yellow liquid and is known for its reactivity due to the presence of the double bond in the prop-2-enoate moiety, making it suitable for various chemical transformations and applications in organic synthesis.
The synthesis of methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate can be achieved through several methods:
Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate finds utility in various fields:
Interaction studies involving methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate primarily focus on its reactivity with biological macromolecules and other small molecules. Investigations into its binding affinities and reaction kinetics with enzymes or receptors could provide insights into its potential pharmacological applications. Additionally, studies examining its interactions with DNA or proteins may reveal mechanisms of action relevant to its biological activity .
Several compounds share structural similarities with methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl (E)-3-(4-fluorophenyl)prop-2-enoate | Lacks bromine; only contains fluorine substituent | |
| Ethyl (E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate | Ethyl group instead of methyl; similar reactivity | |
| Methyl (E)-3-(4-bromophenyl)prop-2-enoate | Contains bromine but lacks fluorine substituent |
Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate stands out due to its combination of both bromine and fluorine substituents on the aromatic ring, which can significantly influence its reactivity and biological interactions compared to other similar compounds that may contain only one halogen or none at all.